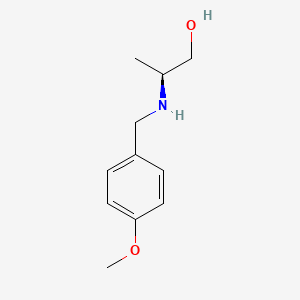

(S)-2-(4-methoxybenzylamino)propan-1-ol

Descripción general

Descripción

(S)-2-(4-methoxybenzylamino)propan-1-ol is an organic compound characterized by the presence of a methoxybenzyl group attached to an amino-propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-methoxybenzylamino)propan-1-ol typically involves the reaction of (S)-2-amino-1-propanol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of (S)-2-amino-1-propanol attacks the electrophilic carbon of 4-methoxybenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(4-methoxybenzylamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a secondary amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-(4-methoxybenzylamino)propan-1-one.

Reduction: Formation of (S)-2-(4-methoxybenzylamino)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of (S)-2-(4-methoxybenzylamino)propan-1-ol typically involves the nucleophilic substitution reaction between (S)-2-amino-1-propanol and 4-methoxybenzyl chloride under basic conditions. This reaction can be optimized for industrial production using continuous flow reactors to enhance yield and consistency. The compound features an amino group and a hydroxyl group, which allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions

| Reaction Type | Possible Products | Reagents |

|---|---|---|

| Oxidation | 2-(4-methoxybenzylamino)propan-1-one | Potassium permanganate, chromium trioxide |

| Reduction | (S)-2-(4-methoxybenzylamino)propan-1-amine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted derivatives | Halogens (e.g., bromine, chlorine) |

Chemistry

In the field of chemistry, this compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

Biology

Biochemically, this compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. The presence of functional groups enables it to form hydrogen bonds and interact with specific molecular targets, which can modulate biological activities.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It has been identified as a precursor in the synthesis of pharmaceutical compounds that may have applications in treating various diseases. Its lipophilicity enhances its bioavailability, making it a candidate for drug formulation.

Case Studies

Several case studies highlight the practical applications of this compound:

- Enzyme Activity Modulation : Research demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential in drug development aimed at metabolic disorders.

- Pharmaceutical Development : A study focused on synthesizing novel compounds derived from this compound that showed promising results against cancer cell lines, indicating its potential use in oncology.

- Chemical Synthesis Innovations : Innovations in synthetic methodologies utilizing this compound have led to more efficient routes for producing complex molecules with significant biological activity.

Mecanismo De Acción

The mechanism of action of (S)-2-(4-methoxybenzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(4-methoxyphenylamino)propan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.

(S)-2-(4-methoxybenzylamino)butan-1-ol: Similar structure but with an additional carbon in the backbone.

(S)-2-(4-methoxybenzylamino)ethan-1-ol: Similar structure but with one less carbon in the backbone.

Uniqueness

(S)-2-(4-methoxybenzylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.

Actividad Biológica

(S)-2-(4-methoxybenzylamino)propan-1-ol, a compound with significant potential in biological research and medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a hydroxyl group, and a methoxybenzyl moiety. These functional groups contribute to its lipophilicity and ability to interact with biological targets. The compound can undergo various chemical reactions, including oxidation to form 2-(4-methoxybenzylamino)propan-1-one and reduction to yield (S)-2-(4-methoxybenzylamino)propan-1-amine.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of these targets. The methoxybenzyl group enhances the compound's bioavailability by improving its ability to cross cell membranes.

1. Biochemical Probes

This compound has been investigated as a biochemical probe for studying enzyme activity and protein interactions. Its ability to interact with various biological molecules makes it a valuable tool in biochemical research.

2. Therapeutic Potential

The compound is being explored for its potential therapeutic properties, particularly in the synthesis of pharmaceutical compounds. Its unique combination of functional groups may confer desirable pharmacological effects, making it a candidate for drug development.

3. Industrial Uses

In addition to its biological applications, this compound is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| (S)-2-(4-methoxyphenylamino)propan-1-ol | Phenyl group instead of benzyl | Different lipophilicity and interaction profiles |

| (S)-2-(4-methoxybenzylamino)butan-1-ol | Additional carbon in the backbone | Variability in metabolic pathways |

| (S)-2-(4-methoxybenzylamino)ethan-1-ol | One less carbon in the backbone | Altered pharmacokinetics compared to propanol derivative |

This table illustrates how the structural variations among these compounds lead to differences in their chemical reactivity and biological activity.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Enzyme Inhibition Studies : Research indicated that this compound effectively inhibits specific enzyme activities, suggesting its potential as a therapeutic agent for conditions requiring enzyme modulation.

- Cell Viability Assays : In vitro studies using cell lines demonstrated that this compound exhibits protective effects against oxidative stress, indicating its potential role in neuroprotective therapies .

Propiedades

IUPAC Name |

(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECRNIMUUGOGMJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.